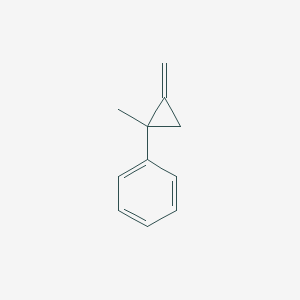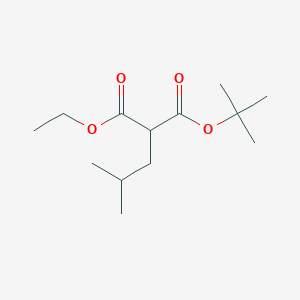![molecular formula C22H34O4 B14338281 2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) CAS No. 104423-13-4](/img/structure/B14338281.png)
2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of two oxane rings connected by a dodeca-2,10-diyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) typically involves the coupling of two oxane rings through a dodeca-2,10-diyne chain. One common method involves the use of a copper-catalyzed homocoupling reaction of terminal alkynes. The reaction conditions often include the use of copper(I) iodide as a catalyst, along with a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as ring-opening cross metathesis (ROCM) of cyclooctene with acrylic acid, followed by further functionalization steps . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism by which 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Similar in structure but with nitrophenoxy groups instead of oxane rings.
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): Contains a hexa-2,4-diyne chain with chromen-4-one units.
Uniqueness
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific combination of oxane rings and a dodeca-2,10-diyne chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Properties
CAS No. |
104423-13-4 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[12-(oxan-2-yloxy)dodeca-2,10-diynoxy]oxane |
InChI |
InChI=1S/C22H34O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-6,9-10,13-20H2 |
InChI Key |
XHRUEVLOLKTVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCCC#CCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
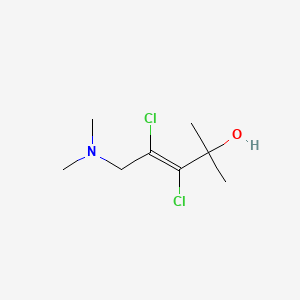

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
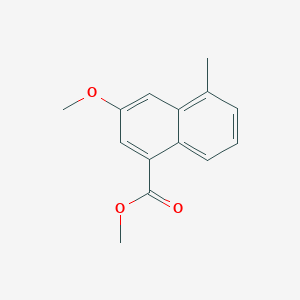
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
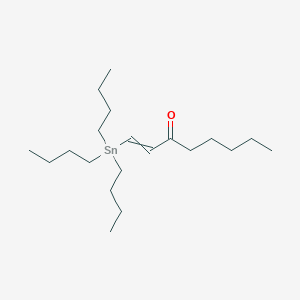

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
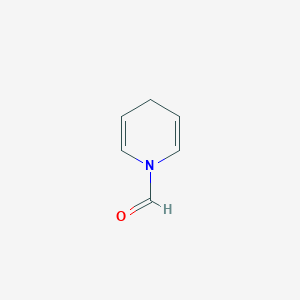
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
